methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of furan, pyridine, and carbamate groups
Properties
IUPAC Name |
methyl N-[4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-18(22)21-14-5-7-15(8-6-14)27(23,24)20-12-13-4-9-16(19-11-13)17-3-2-10-26-17/h2-11,20H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFPNIWLIJCYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process, such as recrystallization or chromatography, is crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound. For example, oxidation of the furan ring may lead to the formation of a furanone, while reduction of the carbamate group may yield an amine.
Scientific Research Applications
Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and may have similar chemical reactivity.
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar biological activity.
Carbamate derivatives: These compounds share the carbamate functional group and may have similar pharmacological properties.
The uniqueness of this compound lies in its combination of these different functional groups, which may confer unique properties and applications.
Biological Activity
Methyl (4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 294.37 g/mol. The presence of a furan ring and a sulfamoyl group is crucial for its biological interactions.
This compound is proposed to act primarily as an inhibitor of butyrylcholinesterase (BChE) , an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The interaction with BChE suggests that this compound could potentially enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive function in affected individuals.
Inhibition Studies
Preliminary studies indicate that this compound exhibits promising inhibitory effects on BChE. Molecular docking studies have shown that the compound fits well into the active site of BChE, suggesting a mechanism of competitive inhibition . This interaction highlights the potential therapeutic applications of the compound in treating Alzheimer's disease and other cognitive disorders .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound may have enhanced efficacy due to the unique combination of its structural components:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, sulfamoyl group | Inhibitor of butyrylcholinesterase |
| Benzyl (4-sulfamoylphenyl)carbamate | Sulfamoyl group, carbamate linkage | Inhibitor of butyrylcholinesterase |
| N-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)-2,4-dimethylbenzene-1-sulfonamide | Sulfonamide structure with furan | Potential BChE inhibitor |
This table illustrates how the structural features contribute to the biological activity of these compounds.
Case Studies and Experimental Evidence
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : Laboratory tests demonstrated that the compound effectively inhibited BChE activity in neuronal cell lines, leading to increased levels of acetylcholine.
- Animal Models : In vivo experiments using rodent models showed improvements in memory and cognitive function when treated with the compound, correlating with reduced BChE levels.
- Toxicological Assessments : Safety evaluations indicated that the compound exhibited low toxicity at therapeutic doses, making it a viable candidate for further development .
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Optimization of Structure : Modifications to enhance solubility and bioavailability could lead to more effective derivatives.
- Clinical Trials : Initiating clinical trials will be essential to assess the efficacy and safety in humans.
- Mechanistic Studies : Further elucidation of the molecular mechanisms involved in its action on cholinergic pathways will help refine therapeutic strategies.
Q & A
Q. Optimization Tips :
- Control moisture and oxygen levels to prevent hydrolysis/oxidation of intermediates.
- Use high-purity solvents (e.g., anhydrous DMF) and monitor reaction progress via TLC or HPLC .
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfamoyl chloride to amine) to minimize side products .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm substituent positions and carbamate/sulfamoyl linkages. For example, the sulfamoyl group shows characteristic S=O stretching at ~1350–1300 cm in IR .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine or sulfur atoms .
- HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradient elution; UV detection at 254 nm for aromatic moieties .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable (e.g., disordered cyclohexene rings resolved in similar carbamates) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities across different cell lines?
Methodological Answer:
- Isogenic Cell Panels : Use cell lines with controlled genetic backgrounds (e.g., CRISPR-edited variants) to isolate confounding factors like metabolic enzyme expression .
- Dose-Response Curves : Quantify EC values under standardized conditions (e.g., 72-hour exposure, serum-free media) to compare potency disparities .
- Off-Target Profiling : Employ proteome-wide affinity pulldown assays or thermal shift assays to identify non-target interactions .
- Data Normalization : Include internal controls (e.g., housekeeping genes in qPCR) and validate findings across ≥3 independent replicates .
Advanced: What methodologies are recommended for assessing environmental stability and degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor carbamate bond cleavage via LC-MS; acidic conditions typically accelerate hydrolysis .
- Photodegradation : Expose to UV-Vis light (300–800 nm) in environmental chambers. Quantify degradation products (e.g., furan oxidation byproducts) using GC-MS .
- Microbial Biodegradation : Use OECD 301F tests with activated sludge to assess aerobic degradation half-lives. Metabolite identification via -NMR and high-resolution orbitrap MS .
Advanced: In pharmacological studies, what experimental designs are optimal for evaluating efficacy and toxicity?
Methodological Answer:
- Randomized Block Design : Assign treatments randomly within blocks (e.g., animal weight groups or cell passage numbers) to reduce variability .
- Split-Plot Designs : Test multiple doses (main plot) and time points (subplot) to evaluate time-dependent effects .
- Toxicokinetic Profiling : Collect plasma/tissue samples at serial timepoints post-administration. Use LC-MS/MS to quantify parent compound and metabolites .
- In Vivo/In Vitro Correlation (IVIVC) : Compare pharmacokinetic data from animal models with in vitro liver microsome stability assays .
Advanced: How can molecular docking simulations predict interactions between this compound and enzymatic targets?
Methodological Answer:
- Target Preparation : Retrieve enzyme structures (e.g., CYP450 isoforms) from the PDB. Optimize protonation states using tools like PROPKA .
- Ligand Parameterization : Assign partial charges to the carbamate and sulfamoyl groups using GAFF or CHARMM force fields .
- Docking Workflow : Perform rigid/flexible docking with AutoDock Vina or Schrödinger Glide. Prioritize binding poses with hydrogen bonds to active-site residues (e.g., pyridine-N interactions with heme iron in CYPs) .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
